Trisodium hydrogen ((decylimino)bis(methylene))bisphosphonate

Description

Historical Development of Bisphosphonates

The development of bisphosphonate compounds represents one of the most significant advances in medicinal chemistry of the late twentieth century, with their origins tracing back to industrial applications before transitioning to pharmaceutical uses. The first full publications on the biological effects of diphosphonates, later renamed bisphosphonates, appeared in 1969, marking the beginning of four decades of intensive research and development in this chemical class. The discovery and development of bisphosphonates as a major class of drugs for the treatment of bone diseases has been described as a fascinating story and serves as a paradigm of successful translation from laboratory research to clinical application.

The historical trajectory of bisphosphonate development emerged from studies investigating the role of inorganic pyrophosphate as the body's natural mineral regulation system. Bisphosphonates are chemically stable analogues of inorganic pyrophosphate, and research on pyrophosphate's role as the body's natural water softener in controlling soft tissue and skeletal mineralization led to the need for inhibitors of calcification that would resist hydrolysis by alkaline phosphatase. The observation that pyrophosphate and bisphosphonates could not only retard crystal growth but also prevent dissolution of hydroxyapatite crystals prompted extensive studies on their ability to inhibit bone resorption processes.

Taking advantage of their properties to chelate calcium and inhibit calcium carbonate precipitation, bisphosphonate compounds were initially utilized in the early 1970s as anticorrosive agents to remove calcium scales from industrial pipes. Their potential dental and medical applications were recognized soon after the discovery of their ability to inhibit not only the formation but also the dissolution of hydroxyapatite crystals and to hinder bone resorption. The first-generation bisphosphonates, including etidronate and clodronate, were introduced in clinical practice during the 1970s and 1980s, establishing the foundation for subsequent generations of more potent compounds.

Although pyrophosphate was unable to effectively inhibit bone resorption, bisphosphonates proved to be remarkably effective inhibitors of bone resorption in both in vitro and in vivo experimental systems, and eventually demonstrated efficacy in human subjects. As increasingly potent bisphosphonates were synthesized and studied, it became apparent that physicochemical effects alone were insufficient to explain their biological effects, leading researchers to investigate cellular mechanisms of action.

Classification and Nomenclature of Bisphosphonate Compounds

Bisphosphonate compounds represent a distinct class of organophosphorus molecules characterized by their unique phosphorus-carbon-phosphorus backbone structure. All bisphosphonate drugs share a common phosphorus-carbon-phosphorus backbone, with two phosphonate groups covalently linked to a central carbon atom, which determines both the nomenclature as bisphosphonate and the functional properties of these compounds. The prefix bis refers to the presence of two phosphonate groups within the molecular structure.

The classification system for bisphosphonate compounds is primarily based on the chemical nature of their side chain substitutions. There are two major classes of bisphosphonate compounds: non-nitrogenous bisphosphonates, which contain no nitrogen in the R₂ position, and nitrogenous bisphosphonates, where the R₂ substituent contains nitrogen. The two types of bisphosphonates exhibit different mechanisms in inhibiting osteoclast function and demonstrate varying degrees of potency.

The long side-chain, designated as R₂ in the standard nomenclature, determines the chemical properties, mode of action, and potency of bisphosphonate drugs. The short side-chain, often referred to as the hook and designated R₁, primarily influences chemical properties and pharmacokinetic behavior. This systematic approach to nomenclature allows for precise identification and classification of various bisphosphonate derivatives based on their structural characteristics.

Within the nitrogen-containing bisphosphonate category, compounds demonstrate significantly enhanced potency compared to their non-nitrogenous counterparts. The relative potency scale, using etidronate as the reference standard with a value of 1, shows dramatic increases for nitrogen-containing compounds. For example, pamidronate and neridronate demonstrate 100-fold greater potency, while alendronate and olpadronate exhibit 500-fold enhanced activity. The most potent compounds in this class, such as risedronate with 2000-fold potency and zoledronate with 10000-fold potency, illustrate the significant impact of nitrogen incorporation and specific side-chain modifications on biological activity.

Trisodium hydrogen ((decylimino)bis(methylene))bisphosphonate fits within the nitrogenous bisphosphonate classification due to the presence of the decylimino nitrogen functionality. The compound's systematic name reflects the International Union of Pure and Applied Chemistry nomenclature principles, with the trisodium designation indicating the presence of three sodium counterions, and the hydrogen prefix specifying the partial neutralization state of the phosphonic acid groups.

Significance in Phosphonate Chemistry

Phosphonate chemistry represents a fundamental area of organophosphorus chemistry with broad applications across multiple scientific disciplines. In organic chemistry, phosphonates or phosphonic acids are organophosphorus compounds containing carbon-phosphorus-oxygen linkages, where the organic substituents can be alkyl or aryl groups. If the substituent is hydrogen, the compound becomes a dialkyl phosphite, representing a different functional group with distinct chemical properties.

Phosphonic acids, typically handled as salt forms, are generally nonvolatile solids that exhibit poor solubility in organic solvents but demonstrate good solubility in water and common alcohols. This solubility profile makes them particularly valuable for aqueous applications and biological systems. Many commercially important compounds are phosphonates, including glyphosate, the active molecule in widely used herbicides, and ethephon, a broadly applied plant growth regulator.

In biochemistry and medicinal chemistry, phosphonate groups serve as stable bioisosteres for phosphate functionalities. This bioisosteric relationship is exemplified in antiviral nucleotide analogues such as tenofovir, which represents one of the cornerstones of modern antiviral therapy. The stability of the carbon-phosphorus bond in phosphonates makes them resistant to enzymatic hydrolysis that typically cleaves phosphate ester bonds, providing enhanced metabolic stability.

The metal chelation properties of phosphonates represent another significant aspect of their chemical importance. Since the pioneering work of Gerold Schwarzenbach in 1949, phosphonic acids have been recognized as effective chelating agents. The introduction of amine groups into phosphonate molecules to create nitrogen-phosphorus-carbon frameworks significantly increases their metal binding capabilities. Examples of such compounds include nitrilotris(methylenephosphonic acid), ethylenediaminetetrakis(methylenephosphonic acid), and diethylenetriaminepentakis(methylenephosphonic acid).

Phosphonates function as highly effective chelating agents that bind tightly to divalent and trivalent metal ions, making them valuable in water softening applications. In this capacity, they prevent the formation of insoluble precipitates and scale formation while suppressing the catalytic properties of metal ions. Their stability under harsh chemical conditions makes them particularly suitable for industrial applications in cooling water systems, desalination processes, and oil field operations where scale inhibition is critical.

The consumption of phosphonates worldwide reached 56,000 tons in 1998, with 40,000 tons used in the United States, 15,000 tons in Europe, and less than 800 tons in Japan. The demand for phosphonates continues to grow steadily at approximately 3% annually, reflecting their expanding applications across various industries.

Discovery and Characterization History

The discovery and characterization of this compound represents part of the broader systematic exploration of bisphosphonate chemistry that occurred during the late twentieth century. The compound is identified by the Chemical Abstracts Service registry number 13973-45-0 and the European Community number 237-754-7, indicating its recognition and cataloging within major chemical databases.

The compound was first created and entered into chemical databases on August 20, 2009, with the most recent modification occurring on May 24, 2025, reflecting ongoing research interest and data refinement. The systematic characterization of this compound has been facilitated by advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and computational chemistry methods.

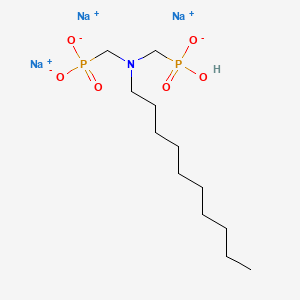

The structural characterization of this compound reveals a complex molecular architecture featuring a central nitrogen atom substituted with a ten-carbon aliphatic chain and two methylenephosphonate groups. The International Chemical Identifier string for this compound is InChI=1S/C12H29NO6P2.3Na/c1-2-3-4-5-6-7-8-9-10-13(11-20(14,15)16)12-21(17,18)19;;;/h2-12H2,1H3,(H2,14,15,16)(H2,17,18,19);;;/q;3*+1/p-3, providing a standardized representation of its molecular structure.

The parent compound of this compound is identified as ((decyl(phosphonomethyl)amino)methylphosphonic acid), which has the PubChem Compound Identifier 3831795. This parent-child relationship illustrates the systematic approach to bisphosphonate development, where modifications to basic phosphonic acid structures yield compounds with varying properties and potential applications.

The characterization process for this compound has involved extensive computational analysis to determine its physical and chemical properties. The compound exhibits a molecular weight of 411.25 g/mol and contains specific functional groups that contribute to its chemical behavior. The presence of both the decyl chain and the bisphosphonate functionality creates a molecule with dual hydrophobic and hydrophilic characteristics, potentially influencing its interaction with biological membranes and mineral surfaces.

Research into bisphosphonate synthesis has revealed significant challenges in developing efficient manufacturing methods for pharmaceutical applications. The classical method for preparing hydroxymethylene-bisphosphonates involves heating appropriate carboxylic acids with phosphorous acid and phosphorus trichloride, followed by hydrolysis to obtain the final product. These reactions typically require one or more days to complete, making process efficiency a major concern for large-scale production.

Recent synthetic approaches have focused on developing more efficient, cost-effective, and environmentally friendly methodologies that are scalable, reduce reaction time, and eliminate hazardous solvents. Microwave irradiation has emerged as a promising technique for bisphosphonate synthesis, demonstrating effectiveness in preparative-scale syntheses while generating comparable yields in shorter reaction times.

The synthesis of bisphosphonate derivatives with specific substitution patterns, such as the decylimino functionality present in this compound, presents unique challenges requiring specialized synthetic strategies. The development of methods for introducing long-chain aliphatic substituents while maintaining the integrity of the bisphosphonate framework requires careful consideration of reaction conditions and protecting group strategies.

Properties

IUPAC Name |

trisodium;[decyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29NO6P2.3Na/c1-2-3-4-5-6-7-8-9-10-13(11-20(14,15)16)12-21(17,18)19;;;/h2-12H2,1H3,(H2,14,15,16)(H2,17,18,19);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPASOHPEFRDDA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26NNa3O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930570 | |

| Record name | Trisodium ({decyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13973-45-0 | |

| Record name | Trisodium hydrogen ((decylimino)bis(methylene))bisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013973450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium ({decyl[(hydroxyphosphinato)methyl]amino}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogen [(decylimino)bis(methylene)]bisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Trisodium hydrogen ((decylimino)bis(methylene))bisphosphonate is a member of the bisphosphonate family, compounds known for their ability to inhibit bone resorption and exhibit various biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Overview of Bisphosphonates

Bisphosphonates are characterized by their two phosphonate groups, which confer significant biological activities, particularly in bone metabolism. They primarily function by inhibiting osteoclast-mediated bone resorption. The mechanism involves the inhibition of farnesyl diphosphate synthase (FDPS), an enzyme crucial in the mevalonate pathway, which is essential for the post-translational modification of small GTP-binding proteins that regulate osteoclast function .

The biological activity of bisphosphonates, including this compound, is largely attributed to their affinity for bone mineral and their ability to interfere with specific biochemical processes within bone cells. The following key mechanisms have been identified:

- Inhibition of Bone Resorption : Bisphosphonates bind to hydroxyapatite in bone, leading to their internalization by osteoclasts. Once inside these cells, they disrupt ATP metabolism by forming non-hydrolysable ATP analogs, which ultimately leads to osteoclast apoptosis .

- Targeting Enzymatic Pathways : The primary target for bisphosphonates is FDPS. Inhibition of this enzyme results in decreased synthesis of isoprenoid lipids necessary for the function and survival of osteoclasts .

- Non-Skeletal Effects : Recent studies have indicated that bisphosphonates may also exert effects beyond bone health, including anti-cancer properties and immunomodulatory effects through monocyte/macrophage pathways .

Case Studies and Experimental Data

- Anticancer Activity : Research has demonstrated that bisphosphonates can inhibit tumor growth and metastasis in various cancer models. For instance, studies involving zoledronic acid (a nitrogen-containing bisphosphonate) showed significant reductions in breast cancer metastasis to bone . this compound may exhibit similar properties due to its structural similarities.

- Inhibition of Pathogens : Bisphosphonates have shown efficacy against certain pathogens, including Mycobacterium tuberculosis. The compound's ability to inhibit specific enzymes involved in pathogen metabolism suggests potential applications in treating infectious diseases .

- Tissue Regeneration : Emerging research indicates that bisphosphonates can enhance tissue regeneration and repair processes. They have been found to increase stem cell lifespan and promote DNA repair mechanisms in various cellular contexts .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of various bisphosphonates compared to this compound:

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | Inhibition of FDPS and ATP analog formation | Potential anticancer effects; pathogen inhibition |

| Zoledronic Acid | Inhibition of FDPS; apoptosis induction | Reduces breast cancer metastasis; anti-resorptive |

| Alendronate | Inhibition of osteoclasts | Effective in osteoporosis treatment; anti-resorptive |

| Clodronate | Metabolically incorporated into ATP analogs | Reduces pain in metastatic bone disease |

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Alkyl Chain Impact : Longer chains (e.g., C₁₄ in tetradecyl derivatives) increase hydrophobicity, enhancing surface-active properties but reducing water solubility. The decyl chain (C₁₀) balances moderate lipophilicity and solubility .

- Counterion Effects : Sodium salts (e.g., CAS 94087-50-0) are more water-soluble than potassium or ammonium variants, making them preferable for aqueous industrial applications. Ammonium salts (e.g., CAS 84696-97-9) are tailored for biomedical uses due to biocompatibility .

- Functional Modifications : Hydroxyl or fluoro groups (e.g., in ) introduce polarity or stability, enabling specialized applications like MRI contrast agents .

Physicochemical Properties

Table 2: Comparative Physical Properties

| Compound Name (CAS) | Density (g/cm³) | Boiling Point (°C) | LogP | Water Solubility |

|---|---|---|---|---|

| [(Dodecylimino)bis(methylene)]bisphosphonic acid (CAS 5995-33-5) | 1.223 | 565.7 | 2.82E-14 | Low |

| Trisodium hydrogen [(heptylimino)bis(methylene)]bisphosphonate (CAS 5995-30-2) | N/A | ~500 (decomposition) | N/A | High |

| Diammonium dihydrogen [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate (CAS 84696-97-9) | N/A | 679.3 | -0.80 | Moderate |

Key Observations :

- Density and Boiling Points : Longer alkyl chains (e.g., dodecyl) correlate with higher density and boiling points due to increased van der Waals interactions .

- Solubility : Sodium salts (e.g., decyl derivative) exhibit higher water solubility than free acids or potassium salts, critical for formulations requiring aqueous compatibility .

Preparation Methods

Reaction Scheme and Stoichiometry

Decylamine reacts with two equivalents of formaldehyde and phosphorous acid (H₃PO₃) in hydrochloric acid (HCl) to form the bisphosphonic acid intermediate. Subsequent neutralization with sodium hydroxide yields the trisodium salt:

Key parameters include maintaining a molar ratio of 1:2:2 (amine:formaldehyde:phosphorous acid) and a reaction temperature of 80–100°C for 6–12 hours.

Challenges and Modifications

Early methods suffered from prolonged reaction times (24–48 hours) and moderate yields (40–60%) due to incomplete condensation. Innovations such as using phosphorus trichloride (PCl₃) as a co-catalyst reduced reaction times to 8–10 hours while improving yields to 70–75%. However, this introduces handling risks due to PCl₃’s corrosive nature.

Ester Hydrolysis and Salt Formation

An alternative route involves synthesizing a tetraalkyl ester intermediate, followed by hydrolysis and sodium exchange. This method, detailed in patent literature, offers superior purity and scalability.

Stepwise Synthesis

-

Esterification : Dichloromethylene bisphosphonate tetraisopropyl ester reacts with decylamine in toluene under reflux to form the imino-bis(methylene) tetraester:

Advantages Over Direct Condensation

-

Scalability : Adaptable to kilogram-scale production.

-

Reduced Byproducts : Azeotropic drying minimizes residual water, preventing side reactions during salt formation.

Solvent-Free Organocatalytic Approaches

Recent advances emphasize green chemistry principles, eliminating solvents and reducing energy consumption. A solvent-free protocol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst demonstrates particular efficacy.

Reaction Optimization

Comparative Analysis

Purification and Characterization

Crystallization Techniques

Analytical Validation

-

¹H NMR : δ 1.25 (m, 16H, -CH₂-), 3.45 (t, 2H, -NCH₂-), 3.90 (d, 4H, -P-CH₂-N-).

-

³¹P NMR : Single peak at 18.5 ppm confirms symmetrical bisphosphonate structure.

-

Elemental Analysis : C 35.05%, H 6.37%, N 3.40% (calculated for C₁₂H₂₆NNa₃O₆P₂).

Industrial and Environmental Considerations

Waste Management

Cost Analysis

-

Raw Materials : Decylamine (≈$120/kg) and phosphorous acid (≈$8/kg) dominate costs.

-

Catalyst Reuse : DBU can be recovered via distillation, lowering expenses by 15–20%.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Trisodium Hydrogen ((Decylimino)bis(methylene))bisphosphonate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between decylamine and bisphosphonate precursors under alkaline conditions. A two-step procedure is recommended: (1) Preparation of the iminobis(methylene)bisphosphonic acid intermediate via Mannich-type condensation, and (2) Neutralization with sodium hydroxide to form the trisodium salt. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS, as described for analogous bisphosphonate syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : P NMR to confirm phosphonate bonding (δ ~10–20 ppm) and H NMR to verify alkyl chain integration.

- Elemental Analysis : Match calculated vs. observed C, H, N, and P percentages to confirm stoichiometry.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

- Ion Chromatography : Quantify sodium content to ensure complete neutralization.

Reference protocols for bisphosphonate analysis in .

Q. What standard analytical methods are used to quantify bisphosphonates in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is effective for pre-concentration. Post-extraction, employ LC-MS/MS with a C18 column and mobile phases of methanol/water (0.1% formic acid). Isotope-labeled internal standards (e.g., triclosan-d3) mitigate matrix effects, as detailed in multi-analyte workflows .

Advanced Research Questions

Q. How does alkyl chain length variation in iminobis(methylene)bisphosphonates influence their chelation efficiency and solubility?

- Methodological Answer : Systematic studies comparing homologs (e.g., octyl, decyl, tetradecyl derivatives) reveal that longer alkyl chains reduce aqueous solubility but enhance micelle formation, improving metal ion sequestration in non-polar environments. Experimental design should include:

- Solubility Tests : Measure critical micelle concentration (CMC) via surface tension or conductivity.

- Chelation Assays : Use ICP-OES to quantify metal (e.g., Ca²⁺, Fe³⁺) binding capacity in buffered solutions.

Structural analogs are listed in registration data ( ), enabling comparative analysis .

Q. What experimental design strategies optimize reaction yields in bisphosphonate synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) principles to evaluate factors like pH, temperature, and molar ratios. For example:

- Central Composite Design : Test 3–5 variables with 15–20 runs to identify optimal conditions.

- Response Surface Methodology : Model interactions between parameters (e.g., excess NaOH vs. side-product formation).

Statistical frameworks from chemical engineering ( ) support robust optimization .

Q. How can researchers resolve contradictions in stability data for bisphosphonates under varying pH and temperature conditions?

- Methodological Answer : Discrepancies often arise from incomplete deactivation of glassware or inconsistent storage protocols. To address this:

- Deactivation Protocol : Treat glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to prevent analyte adsorption .

- Stability Chambers : Conduct accelerated degradation studies at 40°C/75% RH for 6 months, with periodic LC-MS analysis.

- Data Normalization : Use internal standards (e.g., deuterated analogs) to correct for matrix effects.

Q. What advanced techniques are used to study bisphosphonate interactions with metal oxides in environmental remediation applications?

- Methodological Answer : Combine synchrotron-based X-ray absorption spectroscopy (XAS) and molecular dynamics simulations to probe binding mechanisms. For example:

- XANES/EXAFS : Characterize coordination geometry at metal oxide surfaces (e.g., Fe₂O₃, Al₂O₃).

- Computational Modeling : Use density functional theory (DFT) to predict adsorption energies and kinetics.

Methodological rigor aligns with frameworks for analyzing adsorption/desorption equilibria ( ) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported chelation efficiencies across studies?

- Methodological Answer : Potential sources of error include:

- Matrix Effects : Differences in ionic strength or competing ligands (e.g., Cl⁻, SO₄²⁻) alter binding constants.

- Analytical Variability : Cross-validate ICP-OES results with potentiometric titration.

- Sample Purity : Verify compound integrity via NMR and elemental analysis before testing.

Ethical and methodological critiques in emphasize rigorous validation to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.